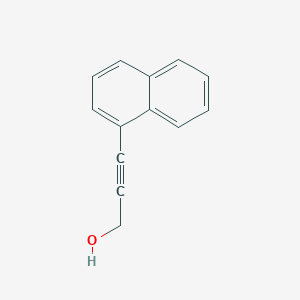

3-(1-Naphthyl)-2-propyn-1-ol

概要

説明

3-(1-Naphthyl)-2-propyn-1-ol is an organic compound that features a naphthalene ring attached to a propynyl group with a hydroxyl group at the terminal carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-2-propyn-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 1-naphthaldehyde.

Grignard Reaction: 1-naphthaldehyde is reacted with propargyl magnesium bromide in an anhydrous ether solution to form the corresponding alcohol.

Hydrolysis: The reaction mixture is then hydrolyzed to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions

3-(1-Naphthyl)-2-propyn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

Oxidation: 3-(1-Naphthyl)-2-propyn-1-one.

Reduction: 3-(1-Naphthyl)-2-propen-1-ol or 3-(1-Naphthyl)-propane-1-ol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3-(1-Naphthyl)-2-propyn-1-ol exhibit promising anticancer properties. For instance, a study demonstrated that certain naphthyl propynols showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to inhibit specific signaling pathways involved in cancer cell proliferation .

1.2 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has been shown to inhibit various enzymes that are crucial in metabolic pathways, making it a candidate for the development of therapeutic agents targeting metabolic diseases .

Organic Synthesis

2.1 Chiral Synthesis

This compound serves as an important chiral synthon in organic synthesis. Its derivatives are utilized in the synthesis of biologically active molecules such as eicosanoids and macrolide antibiotics. The compound can undergo kinetic resolution through enzymatic processes, enhancing its utility in producing optically active compounds .

2.2 Click Chemistry

The compound can also participate in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles via the Huisgen reaction. This application is significant for constructing diverse compound libraries rapidly, which is valuable in drug discovery and development .

Materials Science

3.1 Polymer Synthesis

In materials science, this compound has been explored for its potential in synthesizing functional polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

3.2 Nanomaterials

The compound has also been investigated for use in nanomaterial applications, where its functional groups can be utilized for surface modification or as building blocks for nanoscale devices .

Data Tables and Case Studies

Case Study: Kinetic Resolution of 1-Phenyl-2-propyn-1-ol

A significant study focused on the kinetic resolution of 1-phenyl-2-propyn-1-ol using lipases under microwave irradiation conditions. The study found that using Novozym 435 as a catalyst led to a conversion rate of 48.78% with an enantiomeric excess of 93.25%, showcasing the effectiveness of this method for synthesizing chiral compounds from this compound derivatives .

作用機序

The mechanism of action of 3-(1-Naphthyl)-2-propyn-1-ol involves its interaction with various molecular targets:

Enzymes: It can act as a substrate or inhibitor for enzymes that catalyze reactions involving hydroxyl or alkyne groups.

Pathways: It may participate in metabolic pathways involving the oxidation or reduction of organic compounds.

類似化合物との比較

Similar Compounds

3-(1-Naphthyl)propan-1-ol: Similar structure but lacks the triple bond.

1-Naphthylacetylene: Similar structure but lacks the hydroxyl group.

3-(1-Naphthyl)-2-propen-1-ol: Similar structure but has a double bond instead of a triple bond.

Uniqueness

3-(1-Naphthyl)-2-propyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

3-(1-Naphthyl)-2-propyn-1-ol, also known as naphthylpropargyl alcohol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on enzyme inhibition, cytotoxicity, and its interactions with various biological targets.

- Molecular Formula : C₁₃H₁₀O

- Molecular Weight : 182.22 g/mol

- Structure : The compound features a naphthyl group attached to a propyne structure, combining both alkyne and alcohol functional groups.

1. Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity, particularly against cytochrome P450 enzymes. These enzymes are crucial in drug metabolism and the activation of procarcinogens.

- Cytochrome P450 Inhibition : Studies have shown that this compound selectively inhibits cytochrome P450 1B1. At higher concentrations, it significantly affects the hydroxylation of estradiol, which is relevant in the context of hormone-related cancers .

| Enzyme Target | Inhibition Type | Effect on Estradiol Hydroxylation |

|---|---|---|

| Cytochrome P450 1B1 | Selective Inhibitor | Up to 80% inhibition of 4-hydroxylation |

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrates varying degrees of cytotoxicity depending on the cell type.

- Case Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability, indicating potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant cytotoxic effect |

| HeLa (Cervical) | 25 | Moderate cytotoxic effect |

| A549 (Lung) | 30 | Lower sensitivity observed |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Alkyne Hydrolysis : Utilizing naphthalene derivatives and propargyl halides.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional methods .

Related Compounds

Several compounds share structural similarities with this compound, which may also exhibit biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Propen-1-ol | Vinyl Alcohol | More reactive due to double bond |

| 1-Naphthylpropyne | Alkyne | Lacks hydroxyl group; more hydrophobic |

| Phenylacetylene | Simple Alkyne | Lacks hydroxyl group; simpler structure |

特性

IUPAC Name |

3-naphthalen-1-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARRJNMECLDKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464692 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-22-0 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。